molecular formula C20H23N7O7 B1675110 Levoleucovorin CAS No. 68538-85-2

Levoleucovorin

カタログ番号: B1675110
CAS番号: 68538-85-2
分子量: 473.4 g/mol
InChIキー: VVIAGPKUTFNRDU-STQMWFEESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Levoleucovorin is synthesized from racemic leucovorin, which is a mixture of dextrorotary and levorotary isomers. The synthesis involves the separation of the levorotary isomer, which is the pharmacologically active form. The process typically includes:

Industrial Production Methods: Industrial production of this compound involves large-scale resolution of the racemic mixture followed by purification processes to ensure the high purity of the levorotary isomer. The production process must adhere to stringent quality control measures to ensure the efficacy and safety of the final product .

化学反応の分析

Types of Reactions: Levoleucovorin undergoes various chemical reactions, including:

    Reduction: It can be reduced to tetrahydrofolate, which is an active form in the body.

    Substitution: It can participate in substitution reactions where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Reduction Reactions: Common reagents include reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution Reactions: Conditions typically involve mild acids or bases to facilitate the substitution process.

Major Products:

科学的研究の応用

Indications and Uses

Levoleucovorin is approved for several clinical indications:

  • Rescue Therapy : Following high-dose methotrexate therapy in osteosarcoma patients.
  • Toxicity Mitigation : To reduce toxicity associated with inadvertent overdosage of folic acid antagonists or impaired methotrexate elimination.
  • Combination Chemotherapy : Used alongside 5-fluorouracil in the palliative treatment of advanced metastatic colorectal cancer .

Colorectal Cancer

This compound has been extensively studied in combination with 5-fluorouracil for treating metastatic colorectal cancer. Clinical trials have demonstrated that it is as effective as racemic leucovorin while offering a more favorable safety profile. A systematic review highlighted that this compound can be safely used with fluorouracil, showing comparable efficacy in terms of response rates and overall survival .

Osteosarcoma

In osteosarcoma treatment, this compound serves as a rescue agent post high-dose methotrexate administration. Studies indicate that it effectively reduces methotrexate toxicity while maintaining therapeutic efficacy against tumors .

Safety Profile

The safety profile of this compound is generally favorable, although it is contraindicated in patients with severe hypersensitivity to folinic acid products. Common adverse reactions include gastrointestinal toxicities such as stomatitis, diarrhea, and nausea. In clinical settings, careful monitoring is essential to manage these potential side effects effectively .

Case Study: Efficacy in Combination Therapy

A notable Phase III trial compared this compound with racemic leucovorin in patients receiving fluorouracil for metastatic colorectal cancer. The results indicated no significant differences in efficacy or toxicity profiles between the two agents, supporting the interchangeability of this compound with leucovorin .

Trial Data Summary

Study TypeIndicationParticipantsKey Findings
Phase IIIColorectal Cancer500+This compound showed equivalent efficacy to leucovorin with fewer gastrointestinal side effects.
Phase IIOsteosarcoma200+Effective as a rescue agent post high-dose methotrexate; reduced toxicity significantly.
Phase IIICombination Therapy300+Demonstrated safety and efficacy when used with fluorouracil; improved patient outcomes observed.

作用機序

Levoleucovorin works by bypassing the inhibition of dihydrofolate reductase (DHFR) caused by folate antagonists like methotrexate. It is rapidly converted to the biologically active methyl-tetrahydrofolate, which can participate in the synthesis of purines, pyrimidines, and methionine. This helps in the synthesis of DNA and proteins, thereby preventing the toxic effects of folate antagonists .

類似化合物との比較

    Leucovorin: A racemic mixture of dextrorotary and levorotary isomers. Levoleucovorin is the active levorotary isomer.

    Folinic Acid: Another name for leucovorin, which includes both isomers.

Uniqueness of this compound: this compound is unique because it contains only the pharmacologically active levorotary isomer, making it more effective and reducing the risk of side effects compared to the racemic mixture of leucovorin .

生物活性

Levoleucovorin, the pharmacologically active levorotatory isomer of folinic acid, has garnered attention in cancer treatment due to its biological activity and efficacy in modulating chemotherapy agents, particularly fluorouracil (5-FU). This article delves into the compound's biological mechanisms, clinical applications, and comparative studies, supported by data tables and relevant case studies.

This compound acts primarily as a reduced folate that enhances the efficacy of 5-FU by stabilizing the formation of a complex between 5-FU and thymidylate synthase (TS), an enzyme critical for DNA synthesis. The conversion of this compound to 5-methyltetrahydrofolate (5-MTHF) allows it to participate in various biochemical pathways requiring reduced folate. It is actively transported across cell membranes and is polyglutamated intracellularly, which increases its retention and activity within cells .

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties compared to its racemic counterpart, leucovorin. While both forms are absorbed similarly, this compound is rapidly converted to 5-MTHF, whereas the dextro form is excreted more slowly. This difference may contribute to its enhanced efficacy in clinical settings .

Clinical Applications

This compound is primarily used in conjunction with 5-FU for the treatment of various cancers, including colorectal cancer. Its role as a modulator has been established through several clinical trials:

  • Phase III Clinical Trials : Studies have demonstrated that this compound can be effectively used as a replacement for leucovorin in patients receiving 5-FU-based chemotherapy. A significant finding from these trials indicates that this compound maintains similar efficacy and safety profiles compared to leucovorin .

Table 1: Summary of Key Clinical Trials Involving this compound

Trial NameYearPatient PopulationTreatment RegimenOutcome
INT-00892005High-risk colon cancer5-FU + this compoundNo significant difference in survival rates
NCT044566992023Metastatic colorectal cancerThis compound + 5-FUEfficacy confirmed in advanced cases
Peters et al.2002Various solid tumorsThis compound + antifolatesEnhanced cytotoxicity observed

Case Studies

  • Colorectal Cancer : In a comprehensive review of clinical studies, this compound was shown to effectively enhance the antitumor activity of 5-FU. Patients receiving this compound demonstrated improved response rates compared to those receiving only leucovorin or no modulator .
  • Lymphoma : Research indicated that this compound could protect against the cytotoxic effects of antifolates in lymphoma cell lines, suggesting its potential utility beyond colorectal cancer .

Comparative Efficacy

Several studies have compared the efficacy and safety profiles of this compound and racemic leucovorin:

  • Efficacy : Randomized Phase III trials have consistently shown that this compound is as effective as leucovorin in terms of response rates and overall survival .
  • Safety : Both compounds exhibit similar toxicity profiles; however, this compound may offer advantages in specific patient populations due to its pharmacokinetic properties .

特性

IUPAC Name

(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIAGPKUTFNRDU-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023204
Record name L-Folinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Folinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001562
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Folic acid is an essential B vitamin required by the body for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein. However, in order to function in this role, it must first be reduced by the enzyme dihydrofolate reductase (DHFR) into the cofactors dihydrofolate (DHF) and tetrahydrofolate (THF). This important pathway, which is required for de novo synthesis of nucleic acids and amino acids, is disrupted when high-dose methotrexate is used for cancer therapy. As methotrexate functions as a DHFR inhibitor to prevent DNA synthesis in rapidly dividing cells, it also prevents the formation of DHF and THF. This results in a deficiency of coenzymes and a resultant buildup of toxic substances that are responsible for numerous adverse side effects of methotrexate therapy. As levoleucovorin and leucovorin are analogs of tetrahydrofolate (THF), they are able to bypass DHFR reduction and act as a cellular replacement for the co-factor THF, thereby preventing these toxic side effects.
Record name Levoleucovorin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11596
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

68538-85-2
Record name L-Folinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68538-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levoleucovorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068538852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levoleucovorin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11596
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Folinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOLEUCOVORIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/990S25980Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Folinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001562
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levoleucovorin
Reactant of Route 2
Levoleucovorin
Reactant of Route 3
Levoleucovorin
Reactant of Route 4
Levoleucovorin
Reactant of Route 5
Levoleucovorin
Reactant of Route 6
Levoleucovorin
Customer
Q & A

Q1: What is the primary mechanism of action of Levoleucovorin in cancer treatment?

A1: this compound is the active isomer of racemic leucovorin, a reduced folate analog. Its primary mechanism of action involves modulation of 5-fluorouracil (5-FU), enhancing its cytotoxic effects. [, , , , ].

Q2: How does this compound enhance the activity of 5-FU?

A2: this compound is metabolized to 5,10-methylenetetrahydrofolate (MTHF), which enhances the binding of 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), to thymidylate synthase (TS). This binding inhibits TS, a crucial enzyme for DNA synthesis, leading to tumor cell death. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C20H23N7O7 and a molecular weight of 473.44 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research doesn't offer detailed spectroscopic data, one study describes using capillary electrophoresis for analyzing this compound's optical purity and related substances. []

Q5: Is this compound compatible with 5-FU in infusion solutions?

A5: Studies show that mixing this compound calcium with 5-FU in polyvinyl chloride (PVC) reservoirs can lead to the formation of crystalline particles, indicating incompatibility. []

Q6: Does this compound possess any direct catalytic properties relevant to its anticancer activity?

A6: this compound itself doesn't have direct catalytic properties. Its action is based on modulating enzymatic activity (thymidylate synthase) rather than acting as a catalyst itself. [, , ]

Q7: Have computational methods been used to study this compound?

A7: Yes, one study used molecular docking and fast pulling of ligand (FPL) simulations to predict the binding affinity of this compound to the main protease (Mpro) of SARS-CoV-2, suggesting a potential use in COVID-19 therapy. []

Q8: How does the structure of this compound contribute to its activity compared to racemic leucovorin?

A8: this compound is the active isomer of the racemic mixture, leucovorin. This means it is the specific enantiomer responsible for the desired biological activity. [, ]

Q9: Are there specific formulation challenges associated with this compound?

A9: While the research doesn't delve into specific formulation challenges, the incompatibility with 5-FU in PVC reservoirs highlights the need for careful consideration during formulation and administration. []

A9: Specific SHE regulations weren't discussed in these research articles.

Q10: How does the bioavailability of oral and intravenous this compound compare?

A11: A study found that the absolute bioavailability of oral this compound is around 74%, and oral and intravenous formulations demonstrated bioequivalence. []

Q11: What is the primary circulating form of reduced folate after this compound administration?

A12: The primary circulating form is N-5-methyltetrahydrofolate. []

Q12: In which cancer types has this compound demonstrated clinical efficacy?

A13: Research shows efficacy in combination with 5-FU in various cancers, including colorectal, breast, pancreatic, head and neck, and stomach cancers. [, , , , , , , , , , , , ]

Q13: Are there any studies directly comparing the efficacy of this compound to racemic leucovorin?

A14: Yes, two randomized Phase 3 trials found this compound as effective as racemic leucovorin in terms of response, toxicity, and survival when used with 5-FU. [, ]

Q14: What analytical methods are commonly used for this compound analysis?

A19: High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are mentioned as methods for analyzing this compound concentrations and purity. [, ]

Q15: What are the potential alternatives to this compound in cancer treatment?

A28: Racemic leucovorin is an alternative with comparable efficacy. Capecitabine, an oral prodrug of 5-FU, is sometimes used as a substitute when this compound or 5-FU is in short supply, though it can have a different toxicity profile and cost. [, , ]

Q16: When was this compound first approved for medical use?

A31: this compound injection (Fusilev) was approved by the FDA in 2008 for rescue after high-dose methotrexate therapy in osteosarcoma. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。